ETHYL 2-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE
Overview
Description
ETHYL 2-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a benzoxazole moiety, a thiophene ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of Benzoxazole Moiety: The benzoxazole ring is synthesized from 2-aminophenol and an appropriate aldehyde or carboxylic acid derivative under acidic or basic conditions.
Thioether Formation: The benzoxazole derivative is then reacted with a thiol compound to form the thioether linkage.
Amidation: The thioether is then coupled with an acyl chloride or anhydride to form the amide bond.
Thiophene Ring Formation: The thiophene ring is introduced via a cyclization reaction involving a suitable diene or alkyne precursor.
Esterification: Finally, the carboxylic acid group is esterified with ethanol under acidic conditions to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The benzoxazole and thiophene rings can undergo electrophilic or nucleophilic substitution reactions depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzoxazole and thiophene derivatives.
Scientific Research Applications
ETHYL 2-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The benzoxazole moiety is known to exhibit antimicrobial and anticancer activities by inhibiting key enzymes or interfering with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-[[(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
- ETHYL 2-[(1H-BENZIMIDAZOL-2-YLSULFANYL)ACETYL]AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
- ETHYL 2-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Uniqueness
ETHYL 2-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE is unique due to the presence of both benzoxazole and thiophene rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
ethyl 2-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-4-phenylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S2/c1-2-27-21(26)19-15(14-8-4-3-5-9-14)12-29-20(19)24-18(25)13-30-22-23-16-10-6-7-11-17(16)28-22/h3-12H,2,13H2,1H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNVAQDHVNJXIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CSC3=NC4=CC=CC=C4O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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